![molecular formula C34H22N8Na2O10S2 B607130 Direct Green 6 CAS No. 4335-09-5](/img/structure/B607130.png)
Direct Green 6
Overview
Description
Direct Green 6 is a chemical compound with the formula C34H22N8Na2O10S2 . It is used in various applications, including as a dye .
Synthesis Analysis
Direct Green 6 has been used in the fabrication of carbon paste electrodes for the efficient simultaneous and individual sensing of catechol and hydroquinone . The decorated sensor displayed admirable electrocatalytic performance with fine stability, reproducibility, selectivity, and low limit of detection .
Molecular Structure Analysis
The molecular structure of Direct Green 6 consists of 34 carbon atoms, 22 hydrogen atoms, 8 nitrogen atoms, 2 sodium atoms, 10 oxygen atoms, and 2 sulfur atoms . The exact mass is 812.07 and the molecular weight is 812.696 .
Chemical Reactions Analysis
Direct Green 6 has been used in electrochemical sensing of hazardous catechol and hydroquinone at a decorated carbon paste electrode . The sensor process was found to be adsorption-controlled phenomena .
Scientific Research Applications
Electrochemical Sensing
Direct Green 6 has been used in the fabrication of carbon paste electrodes for efficient simultaneous and individual sensing of catechol (CA) and hydroquinone (HY). The decorated sensor displayed admirable electrocatalytic performance with fine stability, reproducibility, selectivity, and low limit of detection .
Photodegradation of Dyes
Nickel Calciate nanoparticles have been used in the photodegradation of Direct Green 6, a textile dye. This process is part of the treatment of dye effluent, which is a major source of water pollution .
Photocatalytic Degradation
Studies have focused on the photocatalytic degradation of Direct Green 6 using synthesized magnesium aluminate and magnesium zincate nanoparticles .
As for Diamine Green B, it seems to be less commonly used in scientific research. However, diamines in general have a wide range of applications:
Preparation of Bio-Based Polyimide
Furan-based diamines, synthesized from t-butoxycarbonylglycine (BOC-glycine) and 2,5-furandimethanol, have been used in the preparation of bio-based polyimide. This is a membrane insulation material widely used in various fields such as national defense, liquid crystals, and lasers .
Biosynthesis of Diamines
Bio-based diamines are considered a promising alternative to traditional fossil-fuel-based diamines. They are important monomers for polyamide plastics and have been produced using high-performance microbial factories .
Synthesis of Polymer Materials
Bio-based diamines are important components in the synthesis of polymer materials. The use of renewable raw materials for the synthesis of diamines is crucial for the establishment of a sustainable plastics industry .
Mechanism of Action
Target of Action
Direct Green 6, also known as Diamine Green B, is a green dye . It’s important to note that dyes like Direct Green 6 are often used in various industries, including textiles, and their interactions with biological systems can vary widely.
Mode of Action
It has been suggested that direct green 6, like other dyes, may interact with its environment through processes such as adsorption, ion exchange, or complexation . These interactions can lead to changes in the physical and chemical properties of the dye and its environment.
Biochemical Pathways
For example, they may interact with proteins, nucleic acids, or other biomolecules, potentially affecting their function
Pharmacokinetics
The metabolism and excretion of Direct Green 6 would depend on various factors, including the organism’s metabolic capabilities and the chemical properties of the dye .
Result of Action
A study on green mussels exposed to perfluorinated chemicals (pfcs) showed that such compounds can induce a series of adverse effects at different biological levels, including oxidative stress, dna damage, membrane instability, suppressed filtration rate, and reduced body weight
Action Environment
The action, efficacy, and stability of Direct Green 6 can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific characteristics of the biological system or environment in which the dye is present
properties
IUPAC Name |
disodium;5-amino-4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N8O10S2.2Na/c35-31-30-21(17-28(53(47,48)49)32(31)40-38-24-9-13-26(14-10-24)42(45)46)18-29(54(50,51)52)33(34(30)44)41-39-23-7-3-20(4-8-23)19-1-5-22(6-2-19)36-37-25-11-15-27(43)16-12-25;;/h1-18,43-44H,35H2,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFKFKCRUCJVNE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22N8Na2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7036822 | |
Record name | C.I. Direct Green 6, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7036822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Direct Green 6 | |
CAS RN |
4335-09-5 | |
Record name | Direct Green 6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-[2-[4'-[2-(4-hydroxyphenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Green 6, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7036822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4-amino-5-hydroxy-6-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT GREEN 6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H9CGW07ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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